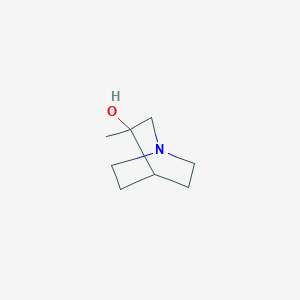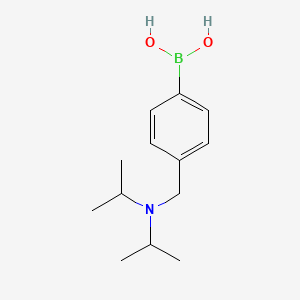
N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide
Übersicht
Beschreibung
N-(4-Fluoro-2-methyl-6-nitrophenyl)acetamide (FMNPA) is an organic compound belonging to the class of nitroaromatics. It is a colorless solid at room temperature, and is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO). FMNPA has been used in a variety of scientific research applications, including as a substrate for enzyme-catalyzed reactions, as a reagent in organic synthesis, and as a fluorescent probe for studying the properties of proteins and other molecules.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide: has shown potential in combating bacterial infections, particularly against Klebsiella pneumoniae . This pathogen is known for its drug resistance, making the development of new antibacterial agents crucial. The compound’s efficacy may be attributed to its interaction with penicillin-binding proteins, leading to bacterial cell lysis.
In Vitro Toxicity Analysis
The safety profile of a compound is paramount in drug development. This acetamide derivative has undergone in vitro toxicity analysis to assess its cytotoxic and mutagenic potential . Favorable results in these tests are promising for future in vivo toxicological studies, which are essential for progressing towards clinical trials.
Pharmacokinetic Profile
A compound’s pharmacokinetic properties determine its suitability for oral administrationN-(4-fluoro-2-methyl-6-nitrophenyl)acetamide has demonstrated an excellent pharmacokinetic profile, indicating its potential for oral drug formulations . This includes its absorption, distribution, metabolism, and excretion characteristics.
Spectroscopic Analysis
The compound’s structure allows for distinct spectroscopic features, particularly related to the NO2 group. These features are valuable in various research applications, such as identifying or quantifying the compound in mixtures or monitoring its stability .
Chromatography and Mass Spectrometry
In the field of analytical chemistry, this compound can be used as a standard or reference material in chromatographic and mass spectrometric analyses. Its well-defined properties aid in the calibration of instruments and validation of analytical methods .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various biological targets, suggesting that this compound may also interact with a range of proteins or enzymes .
Mode of Action
The presence of a nitro group and a fluoro group in the molecule suggests that it might undergo redox reactions or form hydrogen bonds with its targets, respectively .
Pharmacokinetics
The presence of a fluoro group might enhance the compound’s metabolic stability, while the nitro group could potentially be reduced metabolically .
Result of Action
Similar compounds have shown inhibitory effects against various bacterial strains , suggesting that this compound might also have antimicrobial properties.
Action Environment
The action, efficacy, and stability of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide can be influenced by various environmental factors . For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its interaction with targets. Similarly, temperature could influence the compound’s stability and reaction kinetics .
Eigenschaften
IUPAC Name |
N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3/c1-5-3-7(10)4-8(12(14)15)9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWXRACCNAGROO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Dimethoxymethyl)phenyl]methanamine](/img/structure/B1396600.png)











